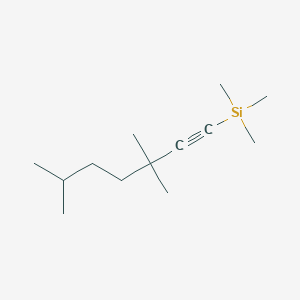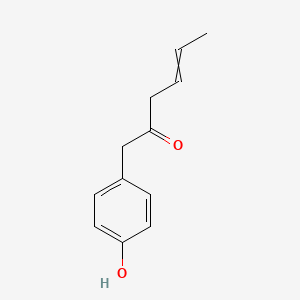
1-(4-Hydroxyphenyl)hex-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)hex-4-en-2-one is an organic compound with the molecular formula C12H14O2. It is a phenolic compound characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a hexenone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)hex-4-en-2-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and hexan-2-one. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. Additionally, the reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxyphenyl)hex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexenone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)hexan-2-ol.
Substitution: Formation of 4-alkoxyphenylhex-4-en-2-one or 4-acetoxyphenylhex-4-en-2-one.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)hex-4-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the production of fragrances, flavors, and dyes
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxyphenyl)hex-4-en-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition occurs through hydrogen bonding and van der Waals interactions, leading to a decrease in enzyme activity and subsequent reduction in glucose absorption .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)hex-4-en-2-one can be compared with other similar compounds such as:
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in the fragrance industry.
4-Hydroxyacetophenone: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-Hydroxybenzaldehyde: Employed in the production of dyes and as a precursor in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its unique hexenone chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61345-74-2 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)hex-4-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2-3,5-8,13H,4,9H2,1H3 |
Clé InChI |
PKKCJKUFLFZABR-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(=O)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


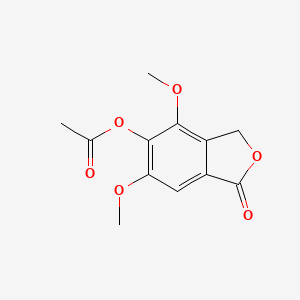
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
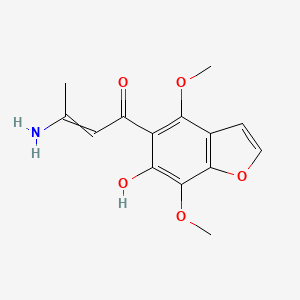

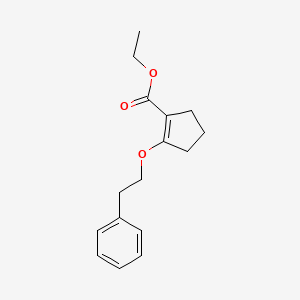
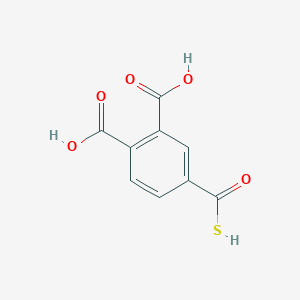
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
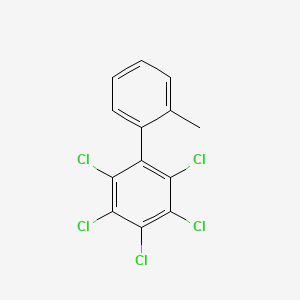
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
